3-Biphenyl-[1,3]dioxol-5-yl-acetic acid
Overview
Description
“3-Biphenyl-[1,3]dioxol-5-yl-acetic acid” is a chemical compound with the molecular formula C15H12O4 . It has a molecular weight of 256.25 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H12O4/c16-15(17)7-10-2-1-3-11(6-10)12-4-5-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 256.26 and a molecular formula of C15H12O4 . It is stored at room temperature .Scientific Research Applications
DNA Hybridization Electrochemical Sensors
3-Biphenyl-[1,3]dioxol-5-yl-acetic acid derivatives, specifically poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE)), are utilized in electrochemical hybridization sensors. These sensors can monitor biological recognition by comparing the electrochemical signals of single and double-strand oligonucleotides, demonstrating their potential in DNA analysis (Cha et al., 2003).
Synthesis and Anti-Inflammatory Activity
Biphenyl-acetic acid derivatives have been synthesized and evaluated for anti-inflammatory activity. These compounds, including biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides, have shown significant anti-inflammatory properties, indicating their relevance in pharmaceutical research (Deep et al., 2010).
Investigation in Catalysis
Studies on the acid-catalyzed condensation of glycerol with benzaldehyde, formaldehyde, and acetone have explored the formation of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which are potential novel platform chemicals. This research underscores the potential application of this compound in heterogeneous catalysis (Deutsch et al., 2007).
Biotransformation Studies
The biotransformation of biphenyl by Paecilomyces lilacinus has been investigated, leading to the formation of several di- and trihydroxylated metabolites. This research provides insights into the microbial degradation pathways of compounds related to this compound (Gesell et al., 2001).
Synthesis of Pyrrolizine Derivatives
Research on the synthesis of 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones derived from fenbufen, which is related to this compound, shows potential in developing safer anti-inflammatory and analgesic agents (Husain et al., 2009).
Safety and Hazards
Mechanism of Action
- Given the structural similarity to other indole derivatives, it’s plausible that this compound may affect microtubules or other cellular components involved in cancer cell growth and division .
- Indole-based compounds often interfere with microtubule dynamics. They can either suppress tubulin polymerization or stabilize microtubule structures, leading to mitotic blockade and apoptosis in cancer cells .
- Bioavailability : The compound’s ADME properties likely influence its efficacy and therapeutic concentration .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Result of Action
Biochemical Analysis
Biochemical Properties
3-Biphenyl-[1,3]dioxol-5-yl-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alpha-amylase, an enzyme that catalyzes the hydrolysis of starch into sugars . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the breakdown of starch, affecting overall metabolic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it has been shown to alter the expression of genes involved in metabolic pathways . This modulation can lead to changes in cellular metabolism, affecting the overall energy balance and function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with alpha-amylase results in the inhibition of the enzyme’s activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, affecting its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, it can lead to toxic or adverse effects . For instance, high doses of this compound have been associated with liver toxicity and other adverse effects in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, its interaction with alpha-amylase affects the breakdown of starch into sugars . This interaction can lead to changes in metabolic flux and metabolite levels, influencing overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, it has been observed to accumulate in the liver, where it exerts its effects on metabolic pathways.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-15(17)7-10-2-1-3-11(6-10)12-4-5-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZYSLBSWPPUJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC(=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373480 | |
Record name | [3-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-75-1 | |
Record name | 3-(1,3-Benzodioxol-5-yl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669713-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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